7-Bromocinnolin-4(1h)-one
Overview
Description
7-Bromocinnolin-4(1h)-one, also known as 7-Bromocinnoline, is a chemical compound with the formula C8H5BrN2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Bromocinnolin-4(1h)-one consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The molecular weight is 209.04 .Physical And Chemical Properties Analysis
7-Bromocinnolin-4(1h)-one is a solid at room temperature . It has a predicted boiling point of 370.7±22.0 °C and a predicted density of 1.705±0.06 g/cm3 . The compound is soluble, with a solubility of 0.31 mg/ml .Scientific Research Applications
Design and Chemoproteomic Functional Characterization
7-Bromocinnolin-4(1H)-one derivatives have been explored in the context of bromodomain-containing proteins, which are crucial in gene expression control in eukaryotes. These derivatives, including quinolin-2(1H)-one inhibitors, show potential in targeting the BET (bromodomain and extra terminal) family proteins, indicating their relevance in gene regulation and potential therapeutic applications (Wu et al., 2014).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of derivatives like indazole-4,7-dione have shown promise in inhibiting bromodomain-containing protein 4 (BRD4), a critical regulator in cancer cell proliferation. This highlights the potential of 7-Bromocinnolin-4(1H)-one derivatives in cancer therapy (Yoo et al., 2018).
Anti-Coccidial Drug Development
A derivative of 7-Bromocinnolin-4(1H)-one, Halofuginone hydrobromide, has been recognized for its efficacy against Eimeria in poultry, demonstrating the compound's potential in veterinary medicine (Zhang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-bromo-1H-cinnolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUMGNXHYRVJTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromocinnolin-4(1h)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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